2-Cyanomethylthioadenosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

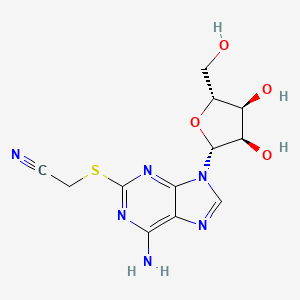

C12H14N6O4S |

|---|---|

分子量 |

338.35 g/mol |

IUPAC名 |

2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile |

InChI |

InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |

InChIキー |

KBNRTQHWQDGAEY-IOSLPCCCSA-N |

異性体SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCC#N)N |

正規SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Potential Biological Significance of 2-Cyanomethylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) and its derivatives are fundamental molecules in numerous physiological processes, acting as key signaling molecules through their interaction with purinergic receptors. Modifications to the adenosine scaffold have been a cornerstone of medicinal chemistry, leading to the development of potent and selective ligands for various receptor subtypes. Modifications at the 2-position of the purine (B94841) ring, in particular, have yielded compounds with significant biological activities, including agonists and antagonists for adenosine and P2Y receptors. This technical guide outlines a proposed synthetic pathway for a novel 2-substituted adenosine analog, 2-Cyanomethylthioadenosine. While the discovery of this specific compound is not yet documented in peer-reviewed literature, its synthesis is highly plausible based on established methodologies for the derivatization of 2-thioadenosine (B194474). This document provides a detailed, hypothetical experimental protocol, data on the key reagents, and visualizations of the synthetic workflow and a potential signaling pathway this compound may modulate. The aim is to provide a foundational resource for researchers interested in synthesizing and investigating the biological properties of this novel adenosine derivative.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, adenosine. The initial step involves the conversion of adenosine to 2-thioadenosine. The subsequent step is the S-alkylation of 2-thioadenosine with chloroacetonitrile (B46850) to yield the final product.

Data Presentation: Key Reagents

The following table summarizes the key reagents required for the proposed synthesis of this compound.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | Starting Material |

| Carbon Disulfide | CS₂ | 76.14 | Thiation Reagent |

| Pyridine (B92270) | C₅H₅N | 79.10 | Solvent/Base |

| 2-Thioadenosine | C₁₀H₁₃N₅O₄S | 299.31 | Intermediate |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | Alkylating Agent |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Base |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Experimental Protocols

The following protocols are hypothetical and based on established procedures for the synthesis of 2-thioadenosine and the S-alkylation of related thiols.[1][2]

Step 1: Synthesis of 2-Thioadenosine from Adenosine

-

Reaction Setup: In a sealed, heavy-walled reaction vessel, dissolve adenosine (1.0 eq) in a mixture of pyridine and carbon disulfide.

-

Reaction Conditions: Heat the mixture at 140-150°C with constant stirring for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvents under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (B129727) to yield 2-thioadenosine.

Step 2: Synthesis of this compound from 2-Thioadenosine

-

Reaction Setup: Dissolve 2-thioadenosine (1.0 eq) in an aqueous solution of sodium hydroxide (0.25 M).[2] Stir the solution until the 2-thioadenosine is completely dissolved.

-

Addition of Reagents: To this solution, add ethanol, followed by the dropwise addition of chloroacetonitrile (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC (e.g., using a mobile phase of chloroform:methanol, 85:15).[2]

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Evaporate the solvents under reduced pressure. The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound from adenosine.

Potential P2Y Receptor Signaling Pathway

References

2-Cyanomethylthioadenosine: A Technical Guide to an Uncharted Adenosine Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties and potential biological significance of 2-Cyanomethylthioadenosine. It is important to note at the outset that a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. Therefore, this document serves as a theoretical and predictive guide, drawing upon established knowledge of closely related 2-substituted thioadenosine analogs to infer its characteristics and potential activities. All information presented herein should be approached with the understanding that it represents a scientifically informed hypothesis in the absence of direct experimental validation.

Chemical Properties and Synthesis

Based on its chemical name and the known properties of adenosine (B11128) derivatives, the fundamental chemical characteristics of this compound can be predicted.

Table 1: Predicted Chemical Properties of this compound

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₂H₁₄N₆O₄S | Chemical Structure |

| Molecular Weight | 338.34 g/mol | Calculation from Formula |

| Canonical SMILES | C1=NC2=C(C(=N1)N)N=C(N=C2N3C4C(C(C3O)O)CO)SCC#N | Structure Prediction |

| Physical State | Likely a solid at room temperature | Analogy to similar nucleosides |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF, with limited solubility in water. | Analogy to similar nucleosides |

Proposed Synthesis Protocol

While a specific, validated synthesis for this compound is not available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of other 2-thioadenosine (B194474) derivatives. The most direct approach involves the S-alkylation of 2-thioadenosine with a suitable cyanomethylating agent.

Experimental Workflow: Proposed Synthesis of this compound

The Elusive Target: A Technical Guide to the Predicted Biological Activity of 2-Cyanomethylthioadenosine

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on the synthesis or biological activity of 2-Cyanomethylthioadenosine. This technical guide, therefore, extrapolates the predicted biological activities, potential mechanisms of action, and relevant experimental protocols based on the known properties of structurally similar adenosine (B11128) analogues. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future investigations into this novel compound.

Introduction: The Therapeutic Potential of Adenosine Analogues

Adenosine and its derivatives are ubiquitous signaling molecules that play a crucial role in a vast array of physiological processes. By interacting with specific cell surface receptors (A1, A2A, A2B, and A3) and intracellular enzymes, they modulate functions in the cardiovascular, nervous, and immune systems. The modification of the adenosine scaffold has been a fertile ground for the development of novel therapeutic agents with applications ranging from anti-inflammatory and anti-cancer to neuroprotective and anti-arrhythmic drugs.

The structure of this compound, with a cyanomethylthio group at the 2-position of the adenine (B156593) ring, suggests several potential avenues of biological activity. The 2-position is a key site for modulating affinity and selectivity for adenosine receptors, while the thioether linkage introduces unique chemical properties that could influence enzyme interactions and metabolic stability.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of related 2-substituted and thioadenosine derivatives, this compound is predicted to interact with the following biological targets:

-

Adenosine Receptors: The substitution at the 2-position is a well-established strategy for tuning the affinity and selectivity of ligands for the A2A adenosine receptor. It is plausible that this compound could act as an agonist or antagonist at one or more adenosine receptor subtypes.

-

Enzymes of Purine Metabolism: Thioadenosine derivatives have been shown to interact with enzymes such as S-adenosyl-L-homocysteine (SAH) hydrolase and methylthioadenosine phosphorylase (MTAP). Inhibition of these enzymes can have profound effects on cellular methylation reactions and polyamine synthesis, pathways that are often dysregulated in cancer and other diseases.

-

Kinases and Other ATP-Utilizing Enzymes: As an adenosine analogue, there is a possibility of interaction with the ATP-binding sites of various kinases, although this is generally less specific unless particular structural features promote high-affinity binding.

Predicted Signaling Pathways

Should this compound act as an A2A adenosine receptor agonist, it would likely trigger the canonical Gs-protein coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets to elicit cellular responses.

Predicted A2A adenosine receptor signaling pathway for this compound.

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes representative data for other 2-substituted adenosine analogues to provide a comparative context for potential potency.

| Compound | Target | Assay Type | IC50 / EC50 / Ki (nM) | Cell Line / System |

| CGS-21680 | A2A Adenosine Receptor | Radioligand Binding | Ki = 27 | Rat Striatal Membranes |

| Regadenoson | A2A Adenosine Receptor | Functional Assay (cAMP) | EC50 = 6.4 | CHO cells |

| 2-Chloroadenosine | Adenosine Kinase | Enzyme Inhibition | IC50 = 1,200 | Recombinant Human |

| 5'-Deoxy-5'-(methylthio)adenosine | MTAP | Enzyme Inhibition | Ki = 8.5 | Human Erythrocyte |

Experimental Protocols

To characterize the biological activity of a novel compound like this compound, a tiered experimental approach is recommended.

General Experimental Workflow

The following diagram outlines a typical workflow for the initial biological characterization of a novel adenosine analogue.

A generalized experimental workflow for characterizing a novel adenosine analogue.

Detailed Methodologies

4.2.1. Adenosine Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human adenosine receptor subtypes.

-

Radioligands: e.g., [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]DPN (for A2B), [¹²⁵I]AB-MECA (for A3).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and adenosine deaminase).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

4.2.2. cAMP Accumulation Assay (Functional Assay for A2A/A2B Receptors)

-

Objective: To determine if this compound acts as an agonist or antagonist at Gs-coupled adenosine receptors (A2A and A2B).

-

Principle: Agonist stimulation of Gs-coupled receptors leads to an increase in intracellular cAMP. This can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Materials:

-

Whole cells expressing the human A2A or A2B adenosine receptor.

-

Test compound: this compound at various concentrations.

-

A known agonist (e.g., CGS-21680) for antagonist mode determination.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF-based).

-

-

Procedure:

-

Plate the cells in a suitable microplate.

-

For agonist mode, add varying concentrations of the test compound.

-

For antagonist mode, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

-

Incubate for a specified time (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

-

4.2.3. S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

-

Objective: To assess the inhibitory potential of this compound against SAH hydrolase.

-

Principle: The enzymatic activity of SAH hydrolase can be measured by monitoring the conversion of SAH to adenosine and homocysteine. The formation of adenosine can be coupled to a subsequent reaction catalyzed by adenosine deaminase, which results in a decrease in absorbance at 265 nm.

-

Materials:

-

Purified SAH hydrolase.

-

Substrate: S-adenosyl-L-homocysteine.

-

Coupling enzyme: Adenosine deaminase.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

UV-transparent microplate and a spectrophotometer.

-

-

Procedure:

-

In a microplate, combine the assay buffer, SAH hydrolase, adenosine deaminase, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate (SAH).

-

Monitor the decrease in absorbance at 265 nm over time.

-

Calculate the initial reaction rates and determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

While this compound remains a hypothetical compound in the context of published biological data, its structural features suggest a high probability of interaction with key targets in the purinergic signaling system. The technical framework provided here offers a comprehensive starting point for any future investigation into its synthesis and biological characterization. Should this compound be synthesized, the outlined experimental protocols would enable a thorough evaluation of its therapeutic potential. Further studies could then delve into structure-activity relationships by modifying the cyanomethylthio moiety and other positions on the adenosine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

In-depth Technical Guide: In Vitro Screening of 2-Cyanomethylthioadenosine

A comprehensive analysis of the available scientific literature reveals a significant gap in the in vitro characterization of 2-Cyanomethylthioadenosine. At present, there is a notable absence of published studies detailing its specific biological targets, mechanism of action, and established protocols for its in vitro screening.

This technical guide aims to address this knowledge gap by outlining a prospective framework for the in vitro evaluation of this compound. Given the lack of direct experimental data, this document will focus on established methodologies and theoretical signaling pathways that could be relevant for investigating a novel adenosine (B11128) analogue. The experimental protocols and data tables presented herein are illustrative and intended to serve as a foundational template for future research endeavors.

Prospective Biological Targets and Rationale

Adenosine analogues are a well-established class of compounds that interact with a variety of biological targets. Based on the structure of this compound, potential in vitro screening efforts could logically focus on the following areas:

-

Adenosine Receptors: As an adenosine analogue, the primary targets for investigation would be the family of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). These receptors are integral to numerous physiological processes, making them a critical starting point for screening.

-

Enzymes of Adenosine Metabolism: Enzymes such as adenosine kinase and adenosine deaminase are crucial for regulating intracellular and extracellular adenosine levels. This compound could potentially act as an inhibitor or a substrate for these enzymes.

-

Other Purinergic Receptors: The broader family of purinergic receptors, including P2X and P2Y receptors, could also be considered as potential off-target interaction sites.

Illustrative Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that would be suitable for the initial in vitro screening of this compound.

Radioligand Binding Assays for Adenosine Receptor Affinity

Objective: To determine the binding affinity of this compound for human adenosine receptors (A1, A2A, A2B, and A3).

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared from stable cell lines (e.g., CHO or HEK293).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: A specific high-affinity radioligand for each receptor will be used (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values (inhibition constants) are calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at adenosine receptors by measuring its effect on cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured to confluency.

-

Assay Principle: A1 and A3 receptors are typically Gi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cAMP. A2A and A2B receptors are Gs-coupled, stimulating adenylyl cyclase and increasing cAMP.

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For A1/A3 assays, cells are stimulated with forskolin (B1673556) to induce cAMP production.

-

Cells are then treated with varying concentrations of this compound.

-

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) or IC50 values.

Prospective Data Presentation

The following tables are templates for how quantitative data from the proposed in vitro screening could be structured.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| A1 | [3H]DPCPX | Data to be determined |

| A2A | [3H]ZM241385 | Data to be determined |

| A2B | [3H]DPX | Data to be determined |

| A3 | [125I]AB-MECA | Data to be determined |

Table 2: Functional Activity of this compound at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Functional Response | EC50 / IC50 (nM) |

| A1 | cAMP Inhibition | Agonist/Antagonist | Data to be determined |

| A2A | cAMP Stimulation | Agonist/Antagonist | Data to be determined |

| A2B | cAMP Stimulation | Agonist/Antagonist | Data to be determined |

| A3 | cAMP Inhibition | Agonist/Antagonist | Data to be determined |

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the canonical signaling pathways for adenosine receptors.

Caption: Proposed experimental workflow for the in vitro screening of this compound.

Caption: Canonical signaling pathways for Gi and Gs-coupled adenosine receptors.

Navigating the Labyrinth of Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Cyanomethylthioadenosine

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and biological research. This process, known as structure elucidation, is paramount for understanding a compound's reactivity, biological activity, and potential therapeutic applications. This guide provides an in-depth overview of the methodologies and data interpretation integral to the structural determination of novel nucleoside analogues, with a specific focus on the hypothetical molecule, 2-Cyanomethylthioadenosine. While direct experimental data for this specific compound is not publicly available, this paper will construct a comprehensive workflow based on established analytical techniques and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

The general process of structure elucidation relies on a combination of spectroscopic and analytical techniques to piece together the molecular puzzle.[1][2] Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.[2] Each technique provides unique and complementary information about the atomic composition, connectivity, and spatial arrangement of a molecule.

Core Methodologies in Structure Elucidation

The elucidation of a novel chemical entity like this compound would follow a structured workflow, integrating data from multiple analytical platforms.

Logical Workflow for Structure Elucidation

The process begins with the isolation and purification of the compound, followed by a series of spectroscopic and spectrometric analyses to determine its chemical formula and connectivity. The final step often involves crystallographic studies to confirm the absolute stereochemistry.

Caption: A generalized workflow for the structure elucidation of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial in the initial stages of structure elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Ion Mode | ESI+ |

| Molecular Formula | C₁₂H₁₄N₆O₃S |

| Calculated Mass | 338.0848 |

| Observed Mass | 338.0851 |

| Mass Error | < 1 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. A combination of 1D and 2D NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400-800 MHz).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical environments of the hydrogen and carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry.

-

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 8 | 8.15 (s, 1H) | 141.2 | C2, C4, C5, C6 |

| 1' | 5.90 (d, 1H) | 87.9 | C2', C4', C8 |

| 2' | 4.65 (t, 1H) | 70.8 | C1', C3', C4' |

| 3' | 4.15 (t, 1H) | 73.5 | C2', C4', C5' |

| 4' | 3.95 (m, 1H) | 85.9 | C1', C2', C3', C5' |

| 5' | 3.65, 3.55 (m, 2H) | 61.7 | C3', C4' |

| -SCH₂CN | 4.10 (s, 2H) | 25.4 | C2, CN |

| -CN | - | 117.5 | - |

| 2 | - | 160.5 | - |

| 4 | - | 149.0 | - |

| 5 | - | 120.1 | - |

| 6 | - | 156.3 | - |

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Biological Activity Considerations

Once the structure of this compound is confirmed, the next logical step is to investigate its biological activity. Given its structural similarity to adenosine (B11128), it would be pertinent to screen it for activity in pathways involving purinergic receptors or enzymes that metabolize adenosine. Many modified nucleosides exhibit interesting biological activities, including anticancer and antimicrobial properties.

Signaling Pathway of a Hypothetical Adenosine Analogue

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an adenosine analogue.

Caption: A hypothetical signaling pathway modulated by an adenosine analogue.

The structure elucidation of a novel compound such as this compound is a systematic process that relies on the synergistic use of modern analytical techniques. While no specific data for this molecule is currently available, the established methodologies of mass spectrometry, NMR spectroscopy, and X-ray crystallography provide a clear and reliable path to determining its chemical structure. The elucidation of this structure is the first and most critical step in understanding its chemical properties and exploring its potential as a therapeutic agent. The hypothetical data and protocols presented in this guide serve as a template for the investigation of new and complex molecular architectures.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Cyanomethylthioadenosine

Disclaimer: As of the current date, publicly available research directly investigating the cytotoxicity of 2-Cyanomethylthioadenosine is limited. This guide, therefore, provides a comprehensive framework based on the known cytotoxic profiles of structurally related 2-substituted adenosine (B11128) analogs. The experimental protocols and potential mechanisms of action described herein are intended to serve as a foundational resource for researchers initiating studies on this compound. All methodologies should be validated specifically for this compound.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog. While its specific biological activities are not yet extensively documented, its structural similarity to other biologically active adenosine derivatives suggests potential applications in cancer research. Adenosine analogs are known to exert cytotoxic effects on various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential preliminary cytotoxicity of this compound, drawing parallels from well-studied analogs.

Potential Synthesis of 2-Substituted Adenosine Analogs

The synthesis of 2-substituted adenosine derivatives often starts from a more readily available adenosine precursor. A common strategy involves the modification of the C2 position of the purine ring. For instance, the synthesis of 2-alkynyladenosine derivatives can be achieved through a Sonogashira cross-coupling reaction.[1][2] Similarly, other substitutions at the C2 position can be accomplished through various organic chemistry reactions, including nucleophilic substitution.[3] The synthesis of this compound would likely involve the introduction of a cyanomethylthio group at the C2 position of the adenosine ring structure.

Predicted Cytotoxic Mechanisms of Action

Based on studies of related adenosine analogs like 2-chloroadenosine (B27285) and 2-oxoadenosine, the cytotoxic effects of this compound are likely mediated through one or more of the following mechanisms:

-

Induction of Apoptosis: Many adenosine analogs trigger programmed cell death in cancer cells.[4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism of action for cytotoxic compounds. Adenosine derivatives have been shown to induce cell cycle arrest at various phases, such as G1/S or G2/M, thereby inhibiting cell proliferation.[4]

-

Metabolic Interference: Some adenosine analogs can interfere with cellular metabolism, for example, by being phosphorylated and incorporated into nucleic acids, leading to chain termination or dysfunction.[5]

Quantitative Cytotoxicity Data of Related Adenosine Analogs

To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-substituted adenosine analogs against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | CHO (Rat A3 receptor) | 0.0014 | [6] |

| 2-(Methylamino)-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | CHO (Rat A3 receptor) | 0.003 | [6] |

| 2-diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | RPMI 8226 (Human myeloma) | 2.4-8.6 | [7] |

| 2-ethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | MCF-7 (Human mammary adenocarcinoma) | 2.4-8.6 | [7] |

| 2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | LMTK (Mouse fibroblasts) | 2.4-8.6 | [7] |

Note: The above data is for illustrative purposes and the cytotoxicity of this compound will need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the preliminary cytotoxicity of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.[4]

-

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Experimental workflow for assessing the preliminary cytotoxicity of this compound.

Caption: Potential apoptosis signaling pathways induced by this compound.

Caption: Potential cell cycle regulatory pathways affected by this compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is not yet available, this technical guide provides a robust starting point for its investigation. By leveraging the knowledge from structurally similar adenosine analogs, researchers can design and execute a comprehensive preliminary cytotoxicity screen. The provided experimental protocols for cell viability, apoptosis, and cell cycle analysis, along with the illustrative diagrams of potential signaling pathways and experimental workflows, offer a clear roadmap for elucidating the anticancer potential of this novel compound. Future studies should focus on performing these assays across a panel of cancer cell lines to determine the cytotoxic profile and selectivity of this compound.

References

- 1. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]

An In-depth Technical Guide to the Target Identification of 2-Cyanomethylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for identifying the cellular targets of 2-Cyanomethylthioadenosine, a novel adenosine (B11128) analogue. While specific quantitative data for this compound is not yet publicly available, this document outlines the established experimental protocols and data presentation formats necessary for its comprehensive target deconvolution. The guide is intended to equip researchers with the foundational knowledge to design and execute target identification studies.

Introduction

This compound is a synthetic analogue of adenosine, a critical signaling molecule involved in a vast array of physiological processes. The structural modifications inherent in this compound suggest a potential for novel biological activity and therapeutic application. Identifying the protein targets of this compound is a crucial first step in elucidating its mechanism of action, predicting its pharmacological effects, and assessing its potential as a therapeutic agent. This guide details the current state-of-the-art, label-free target identification methods that are well-suited for this purpose.

Section 1: Quantitative Data Presentation

Effective target identification studies generate a significant amount of quantitative data. Structuring this data in a clear and comparable format is essential for interpretation and decision-making. The following tables are templates for organizing typical data obtained from binding assays and cellular activity assays.

Table 1: In Vitro Binding Affinities of this compound to Putative Targets

| Putative Target | Ligand | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Hill Slope | Reference |

| Adenosine Receptor A1 | This compound | Radioligand Binding | Data | Data | Data | Data | Citation |

| Adenosine Receptor A2A | This compound | Radioligand Binding | Data | Data | Data | Data | Citation |

| Adenosine Receptor A3 | This compound | Eu-GTP Functional Assay[1] | Data | Data | Data | Data | Citation |

| Putative Kinase 1 | This compound | Kinase Assay | Data | Data | Data | Data | Citation |

| Putative Enzyme X | This compound | Enzymatic Assay | Data | Data | Data | Data | Citation |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) | IC50 (µM) | Time Point (h) | Reference |

| A549 (Lung Carcinoma) | Cytotoxicity Assay | Cell Viability | Data | Data | 48 | Citation |

| SKOV3 (Ovarian Carcinoma) | Cytotoxicity Assay | Cell Viability | Data | Data | 48 | Citation |

| 231MFP (Breast Cancer) | Proliferation Assay | Hoechst Staining[2] | Data | Data | 48 | Citation |

| Jurkat (T-lymphocyte) | Calcium Flux Assay | Intracellular Ca2+ | Data | Data | Data | Citation |

| MCF-7 (Breast Cancer) | Antiproliferative Assay | Cell Count | Data | Data | 72 | Citation |

Section 2: Experimental Protocols for Target Identification

The identification of novel drug targets can be approached through various label-free methods, which are advantageous as they do not require modification of the small molecule, thus preserving its original bioactivity.[3][4]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This method can be used to verify direct binding in a cellular context.[3]

Methodology:

-

Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

-

Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

-

Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

-

Target Detection: Analyze the soluble fractions by Western blot using an antibody against a suspected target or by mass spectrometry for an unbiased, proteome-wide analysis (Thermal Proteome Profiling, TPP).[4]

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that drug-protein interaction can alter the susceptibility of the target protein to proteolysis.[3][5]

Methodology:

-

Protein Extraction: Prepare cell lysates from the desired cell line.

-

Drug Incubation: Incubate the cell lysate with this compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time to allow for digestion. The drug-bound protein will be more resistant to digestion.

-

Analysis: Stop the digestion and analyze the protein profiles using SDS-PAGE. Protein bands that are more prominent in the drug-treated sample compared to the control are potential targets. These can be excised and identified by mass spectrometry.[5]

Isothermal Shift Assay by Mass Spectrometry (isoTOP-ABPP)

Isothermal shift assay by mass spectrometry is a powerful chemoproteomic method to identify covalent ligand-protein interactions.[2]

Methodology:

-

Proteome Treatment: Treat the proteomes from the cells of interest with either this compound or a vehicle control.

-

Probe Labeling: Add a broadly reactive cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that are not engaged by the test compound.

-

Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.

-

Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification. A decrease in probe labeling in the presence of this compound indicates a direct binding event.

Section 3: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.

Adenosine Signaling Pathway

Adenosine analogues typically interact with adenosine receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity and consequently cyclic AMP (cAMP) levels.

Caption: Hypothetical signaling pathway for this compound.

CETSA Experimental Workflow

The workflow for a Cellular Thermal Shift Assay experiment is a multi-step process.

References

- 1. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Ligand Discovery Against Druggable Hotspots Targeted by Anti-Cancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Cyanomethylthioadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Cyanomethylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128). Given the limited availability of direct spectroscopic data for this specific compound, this guide leverages data from the parent molecule, adenosine, and closely related 2-substituted thioadenosine analogs to provide a robust analytical framework. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel adenosine receptor modulators.

Introduction

This compound belongs to a class of modified nucleosides that are of significant interest in medicinal chemistry. The substitution at the C2 position of the adenine (B156593) core can modulate the affinity and selectivity of the compound for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of such novel compounds, which are pivotal steps in the drug discovery and development process. This guide outlines the expected spectroscopic characteristics of this compound and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the expected and reference spectroscopic data for this compound. The data for the target compound are predicted based on the known spectral properties of adenosine and its 2-alkylthio derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Adenine Moiety | ||

| H-8 | ~ 8.2 | C-8: ~140 |

| H-1' | ~ 5.9 | C-2: ~158 |

| C-4: ~149 | ||

| C-5: ~120 | ||

| C-6: ~156 | ||

| Ribose Moiety | ||

| H-2' | ~ 4.6 | C-1': ~88 |

| H-3' | ~ 4.1 | C-2': ~74 |

| H-4' | ~ 4.3 | C-3': ~71 |

| H-5'a, 5'b | ~ 3.7, 3.6 | C-4': ~86 |

| C-5': ~62 | ||

| -S-CH₂-CN Moiety | ||

| -S-CH₂ -CN | ~ 4.0 | -S -CH₂-CN: ~25 |

| -S-CH₂-C N: ~117 |

Note: Predicted chemical shifts are based on data for adenosine and related 2-alkylthioadenosine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Notes |

| Electrospray (ESI) | Positive | [M+H]⁺: 325.08 | Calculated for C₁₂H₁₄N₆O₄S |

| [M+Na]⁺: 347.06 |

Table 3: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol/Water | ~275 | Not Determined |

| pH 7 Buffer | ~275 | Not Determined |

Note: The λmax is estimated based on data for 2-methylthioadenosine, which has a reported λmax at 275 nm[1].

Table 4: IR Spectroscopic Data (Predicted Characteristic Absorptions)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3100 | Medium-Strong, Broad |

| O-H Stretch (Ribose) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium |

| C=N, C=C Stretch (Purine ring) | 1650 - 1550 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium-Strong |

| C-O Stretch (Ribose) | 1150 - 1050 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean 5 mm NMR tube[2].

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.

-

A spectral width of 200-220 ppm is typically used.

-

-

2D NMR Spectroscopy:

-

To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

-

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in ionization.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can provide further structural information. The characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the modified purine (B94841) base.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed formula (C₁₂H₁₄N₆O₄S) to confirm the elemental composition. Analyze the fragmentation pattern to further validate the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound, which is characteristic of its chromophoric purine system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax[3][4].

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the solvent only.

-

Scan the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. The λmax for adenosine is around 259 nm, and the 2-thio substitution is expected to cause a bathochromic (red) shift[5].

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press[6][7].

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, O-H, C-H, C≡N, C=N, C=C, C-N, and C-O bonds.

Visualization of Pathways and Workflows

Adenosine Receptor Signaling Pathways

This compound is expected to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways initiated by the activation of these receptors.

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While direct experimental data for this specific molecule is not yet widely available, the presented protocols and reference data from structurally similar compounds offer a comprehensive approach for its characterization. The successful application of these spectroscopic techniques is essential for confirming the identity, purity, and structure of this compound, thereby enabling its further investigation as a potential therapeutic agent targeting adenosine receptors. Researchers are encouraged to use this guide as a starting point and to contribute their experimental findings to the scientific community to build a more complete understanding of this and other novel adenosine derivatives.

References

- 1. caymanchem.com [caymanchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectrum of Adenosine | SIELC Technologies [sielc.com]

- 6. Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyanomethylthioadenosine: A Technical Guide to Predicted Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyanomethylthioadenosine is a modified purine (B94841) nucleoside with potential applications in biochemical research and drug discovery. Understanding its solubility and stability is paramount for its effective use, from storage and handling to formulation and in vitro/in vivo studies. This document provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, drawing parallels with well-characterized adenosine (B11128) analogs. It also outlines detailed experimental protocols for researchers to determine these properties empirically.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and ionizable groups. Based on the structure of this compound, which combines a polar adenosine core with a more lipophilic cyanomethylthio group at the 2-position, a mixed solubility profile is anticipated.

Predicted Aqueous Solubility

The adenosine backbone, with its ribose sugar and purine base, confers a degree of water solubility. However, the introduction of the cyanomethylthio group is expected to decrease aqueous solubility compared to unsubstituted adenosine. The solubility is likely to be pH-dependent due to the basicity of the adenine (B156593) ring.

Predicted Organic Solvent Solubility

This compound is predicted to exhibit good solubility in polar aprotic organic solvents. This is a common characteristic for many nucleoside analogs.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale/Comments |

| Water | Low to Moderate | Solubility is expected to be pH-dependent. Lower than adenosine. |

| Phosphate Buffered Saline (PBS, pH 7.2) | Moderate | Similar to water, but buffering may influence solubility. For reference, adenosine's solubility in PBS (pH 7.2) is approximately 10 mg/mL[1]. |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for dissolving nucleoside analogs. Adenosine is soluble at approximately 20 mg/mL in DMSO[1]. |

| Dimethylformamide (DMF) | High | Another suitable organic solvent for nucleosides. Adenosine's solubility in DMF is around 5 mg/mL[1]. |

| Ethanol | Moderate | Expected to have some solubility, but likely less than in DMSO or DMF. |

| Methanol | Moderate | Similar to ethanol. |

Predicted Stability Profile

The chemical stability of this compound will be dictated by the lability of its functional groups and glycosidic bond under various environmental conditions such as pH, temperature, and light.

pH-Dependent Stability

The glycosidic bond in nucleosides is susceptible to hydrolysis, particularly under acidic conditions. This is a well-documented degradation pathway for adenosine and its analogs[2][3]. The presence of the electron-withdrawing cyanomethylthio group at the 2-position may influence the rate of hydrolysis. The thioether and nitrile functionalities are generally stable under physiological conditions but can be susceptible to degradation under harsh acidic or basic conditions.

Thermal and Photostability

Elevated temperatures can accelerate hydrolytic degradation. Exposure to UV light may also lead to photodegradation, a common concern for purine-containing compounds. For long-term storage, it is advisable to keep the compound in a solid form at low temperatures and protected from light.

Table 2: Predicted Stability and Potential Degradation Pathways of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic pH (e.g., pH < 4) | Low | 2-Cyanomethylthioadenine, D-Ribose (from glycosidic bond cleavage) |

| Neutral pH (e.g., pH 6-8) | Moderate to High | Expected to be relatively stable. |

| Basic pH (e.g., pH > 9) | Moderate | Potential for hydrolysis of the nitrile group or other base-catalyzed reactions. |

| Elevated Temperature | Low to Moderate | Accelerated degradation, primarily hydrolysis. |

| Light Exposure (UV) | Low to Moderate | Potential for photodegradation of the purine ring. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol

A standard method for determining solubility is the shake-flask method.

Experimental Workflow for Solubility Determination

References

In-Depth Technical Guide: Potential Therapeutic Targets of 2-Cyanomethylthioadenosine

General Overview of Adenosine (B11128) Analogs as Therapeutic Agents

Adenosine analogs are a class of molecules that structurally mimic the endogenous nucleoside adenosine. Due to this similarity, they can interact with various components of cellular machinery, leading to a range of biological effects. Historically, adenosine analogs have been investigated and developed for various therapeutic purposes, including:

-

Cancer Therapy: Many adenosine analogs function as nucleoside antimetabolites.[1] After cellular uptake, they can be phosphorylated to their triphosphate forms, which can then be incorporated into newly synthesized DNA or RNA. This incorporation can lead to the termination of chain elongation or the creation of dysfunctional nucleic acids, ultimately inhibiting DNA and RNA synthesis and inducing cell death in rapidly proliferating cancer cells.[]

-

Vasodilation: Some adenosine analogs act as vasodilators, causing the relaxation of smooth muscle in blood vessels.[3] This can lead to increased blood flow and has potential applications in cardiovascular diseases.

-

Antiviral and Immunosuppressive Effects: Certain adenosine analogs have demonstrated antiviral and immunosuppressive properties, although the specific mechanisms can vary.

Given that 2-Cyanomethylthioadenosine is categorized as a nucleoside antimetabolite, its primary therapeutic potential is likely in the field of oncology.[1]

Postulated Mechanism of Action and Therapeutic Targets

Based on its classification, the hypothesized mechanism of action for this compound centers on its role as a nucleoside antimetabolite. The following logical workflow outlines the probable sequence of events leading to its potential cytotoxic effects on cancer cells.

Caption: Postulated intracellular activation and cytotoxic mechanism of this compound.

The primary therapeutic target of this compound, as a nucleoside analog antimetabolite, is likely to be DNA synthesis .[] By extension, enzymes crucial for this process, such as DNA polymerases and potentially RNA polymerases , would be key points of interaction for the activated form of the drug.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, a significant amount of research is required. The following experimental workflow outlines a potential path for future investigation.

Caption: A proposed experimental workflow for the investigation of this compound.

Key experimental areas that need to be addressed include:

-

Quantitative Analysis of Cytotoxicity: Determination of IC50 values across a panel of cancer cell lines to identify sensitive tumor types.

-

Detailed Mechanistic Studies:

-

Cell cycle analysis to confirm effects on DNA synthesis.

-

Apoptosis assays to quantify the extent and pathway of induced cell death.

-

Analysis of DNA and RNA incorporation to confirm the antimetabolite mechanism.

-

-

Target Identification and Validation: Biochemical assays to determine the inhibitory effects on specific DNA and RNA polymerases.

-

In Vivo Studies: Evaluation of anti-tumor efficacy and toxicity in animal models.

Conclusion

While this compound is commercially available for research purposes, its therapeutic potential remains largely unexplored in the public domain. Based on its classification as a nucleoside antimetabolite, its primary therapeutic target is likely DNA synthesis, with potential applications in oncology. The lack of specific data necessitates further in-depth investigation to validate its mechanism of action, identify its precise molecular targets, and evaluate its efficacy and safety profile before any clinical potential can be determined. The workflows and general principles outlined in this guide provide a framework for the future scientific inquiry required to unlock the potential of this adenosine analog.

References

Bioinformatics Prediction for Novel Compound Targets: A Technical Guide for 2-Cyanomethylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Target Identification

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel compounds such as 2-Cyanomethylthioadenosine, understanding the protein(s) it interacts with is fundamental to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target toxicities.[1] Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming.[2] Consequently, in-silico bioinformatics approaches have become indispensable for rapidly generating hypotheses about a compound's protein targets, thereby streamlining the drug discovery process.[2][3]

This technical guide provides an in-depth overview of the bioinformatics methodologies that can be employed to predict the targets of a novel small molecule like this compound. It will cover the core computational strategies, data presentation, and a prospective on experimental validation.

Core Bioinformatics Prediction Strategies

The computational prediction of drug-target interactions is broadly categorized into two main approaches: ligand-based and structure-based methods.[4] Often, a combination of these strategies, sometimes referred to as chemogenomic approaches, is employed to enhance the predictive power.[1]

Ligand-Based Approaches

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and, therefore, interact with the same targets.[4] These methods do not require the 3D structure of the target protein.

Key techniques include:

-

2D and 3D Similarity Searching: This involves comparing the 2D fingerprint or 3D shape of this compound against large databases of compounds with known protein targets (e.g., ChEMBL, BindingDB).[1][5]

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to interact with a specific target. A model can be built from a set of known active ligands and then used to screen for new compounds, like this compound, that fit the model.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of compounds and their biological activities. If a sufficient number of adenosine (B11128) analogs with known activities against a particular target are available, a QSAR model could be developed to predict the activity of this compound.

Structure-Based Approaches

When the 3D structure of potential target proteins is known, structure-based methods can be used to predict binding.

-

Reverse Docking (or Inverse Docking): This is a prominent structure-based technique where a single ligand (this compound) is docked into the binding sites of a large number of proteins in a structural database (e.g., Protein Data Bank - PDB).[4] The proteins are then ranked based on the predicted binding affinity (docking score), and the top-ranking proteins are considered potential targets.

-

Binding Site Similarity: This method compares the binding site of a protein with a known ligand to the binding sites of other proteins. If the binding site of an unknown protein is similar to that of a known target of an adenosine analog, it may also be a target for this compound.

A Generalized Bioinformatics Workflow for Target Prediction

The process of predicting targets for a novel compound like this compound can be visualized as a multi-step workflow that integrates various computational techniques.

Caption: A generalized workflow for in-silico target prediction of a novel compound.

Hypothetical Signaling Pathways for an Adenosine Analog

Based on the known mechanisms of similar molecules like 2-Chloroadenosine (B27285), which can be phosphorylated to its triphosphate form and affect DNA synthesis, we can hypothesize potential signaling pathways that this compound might modulate.[6] Adenosine analogs often interact with purinergic signaling pathways or enzymes involved in nucleotide metabolism.

Caption: Hypothetical mechanism of action for an adenosine analog.

Experimental Validation of Predicted Targets

Computational predictions must be validated through experimental assays. The following table summarizes potential experiments and the kind of quantitative data they generate.

| Experimental Assay | Purpose | Quantitative Data |

| Biochemical Assays | ||

| Isothermal Titration Calorimetry (ITC) | To measure binding affinity and thermodynamics | Dissociation constant (Kd), Enthalpy (ΔH) |

| Surface Plasmon Resonance (SPR) | To measure binding kinetics and affinity | Association rate (ka), Dissociation rate (kd), Kd |

| Enzyme Inhibition Assay | To determine inhibitory activity | IC50, Ki |

| Cell-Based Assays | ||

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in cells | Melting temperature shift (ΔTm) |

| Gene Knockdown/Knockout (RNAi/CRISPR) | To validate the target's role in the compound's effect | Changes in cell viability, signaling readouts |

| Western Blot / qPCR | To measure changes in downstream signaling | Protein/mRNA expression levels |

Experimental Validation Workflow

A logical progression from computational prediction to experimental validation is crucial for confirming the identified targets.

Caption: A workflow for the experimental validation of predicted targets.

Conclusion

The prediction of targets for a novel compound like this compound is a complex but manageable challenge with the aid of modern bioinformatics. By employing a combination of ligand- and structure-based computational methods, researchers can generate a prioritized list of potential targets. These in-silico predictions, however, are hypotheses that must be rigorously tested through a well-defined experimental validation pipeline. This integrated approach of computational prediction and experimental validation is key to accelerating the journey from a novel compound to a potential therapeutic agent.

References

- 1. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Enzymatic Assays for 2-Cyanomethylthioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial enzymatic assays relevant to the study of 2-Cyanomethylthioadenosine, a synthetic adenosine (B11128) analog. Given its structural similarity to endogenous purine (B94841) nucleosides, this compound is a candidate for interaction with several key enzymes involved in purine metabolism and signaling. Understanding these interactions is crucial for elucidating its mechanism of action, potential therapeutic applications, and metabolic fate.

This document outlines detailed experimental protocols for assays of enzymes likely to interact with this compound, presents hypothetical yet plausible quantitative data to illustrate expected outcomes, and visualizes the potential signaling pathways and experimental workflows.

Candidate Enzymes for Interaction

Based on the structure of this compound, the following enzymes involved in purine metabolism are primary candidates for initial enzymatic assays:

-

Adenosine Deaminase (ADA): Catalyzes the deamination of adenosine to inosine (B1671953). The 2-position substitution on the purine ring may influence its binding to ADA.

-

Adenosine Kinase (AK): Phosphorylates adenosine to adenosine monophosphate (AMP). Competition with adenosine for the active site of AK is a probable interaction.

-

S-Adenosylhomocysteine Hydrolase (SAHH): Catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Analogs of adenosine can act as inhibitors of this enzyme.

-

Methylthioadenosine Phosphorylase (MTAP): A key enzyme in the methionine salvage pathway that catalyzes the phosphorolysis of 5'-methylthioadenosine (MTA). Given the thioether linkage in this compound, its potential as a substrate or inhibitor for MTAP warrants investigation.

-

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is critical for the metabolism of a vast array of xenobiotics. Initial screening against a panel of common CYP isoforms is essential to understand the metabolic stability and potential for drug-drug interactions of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from initial enzymatic assays with this compound. These values are representative of what might be expected for a novel adenosine analog and serve as a guide for data interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for this compound as a Potential Substrate

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Adenosine Deaminase (ADA) | 150 | 25 | 0.8 | 5.3 x 103 |

| Methylthioadenosine Phosphorylase (MTAP) | 75 | 40 | 1.3 | 1.7 x 104 |

Table 2: Inhibition Constants (IC50 and Ki) for this compound

| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Adenosine Kinase (AK) | This compound | 25 | 12.5 | Competitive |

| S-Adenosylhomocysteine Hydrolase (SAHH) | This compound | 50 | 35 | Non-competitive |

Table 3: Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) |